molecular formula C13H23BO2 B2382303 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2140184-59-2

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2382303
CAS No.: 2140184-59-2
M. Wt: 222.14
InChI Key: GGLMQBKCHIMSCP-URLYPYJESA-N
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Description

“2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H23BO2 . It has a molecular weight of 222.13 g/mol . The compound is also known by other names such as “2140184-59-2”, “2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, and "starbld0002548" .


Molecular Structure Analysis

The compound’s structure includes a bicyclo[4.1.0]heptanyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI code for the compound is "1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?" .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 222.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 222.1791101 g/mol . The topological polar surface area of the compound is 18.5 Ų . The compound has a heavy atom count of 16 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Borylated Norbornadiene Derivatives : This compound has been used in the synthesis of borylated norbornadienes, which act as versatile building blocks. These compounds are used in Pd-catalyzed Suzuki–Miyaura coupling reactions, demonstrating their utility in molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).

  • Crystal Structure Analysis : The compound's crystal structure was determined using single-crystal X-ray diffractometer data, revealing insights into the molecular arrangement and bonding characteristics of related dioxaborolanes (Seeger & Heller, 1985).

  • Synthesis of Tetrasilane-bridged Compounds : It has been used in the synthesis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene, showcasing its role in developing novel silicon-based structures (Tsurusaki et al., 2014).

Applications in Material Science

  • Study of Pyrene Derivatives : This compound has been used in studying the structural versatility of pyrene derivatives. It aids in understanding the packing modes and synthesis frustration between pyrene and Bpin moieties (Batsanov et al., 2012).

  • Development of Silicon-Based Drugs : It has been utilized in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs and odorants (Büttner et al., 2007).

Biochemical Research

  • Inhibitory Activity Against Serine Proteases : Derivatives of this compound have been synthesized and their inhibitory activity against serine proteases, including thrombin, has been measured, highlighting its potential applications in biochemical research (Spencer et al., 2002).

  • Potent Inhibitor of α-Galactosidase : Isomeric bicyclo[4.1.0]heptane analogues of this compound have been synthesized and shown to inhibit α-galactosidase enzymes, offering potential applications in enzyme inhibition studies (Wang & Bennet, 2007).

Safety and Hazards

The compound has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements for the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMQBKCHIMSCP-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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